molecular formula C12H10Cl2N2S B14553102 (2Z)-N-(2,6-Dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine CAS No. 61677-08-5

(2Z)-N-(2,6-Dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine

Cat. No.: B14553102
CAS No.: 61677-08-5
M. Wt: 285.2 g/mol
InChI Key: GAECVFLSKQLSNT-UHFFFAOYSA-N
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Description

(2Z)-N-(2,6-Dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 2,6-dichlorophenyl group and the prop-2-en-1-yl group further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,6-Dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the 2,6-Dichlorophenyl Group: The 2,6-dichlorophenyl group can be introduced through nucleophilic substitution reactions using 2,6-dichlorobenzene derivatives.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added via alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2,6-Dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated solvents, strong acids or bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

(2Z)-N-(2,6-Dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,6-Dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(2,6-Dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine: Unique due to its specific substituents and thiazole ring structure.

    (2,6-Dichlorophenyl)methyl(prop-2-en-1-yl)amine: Similar in structure but lacks the thiazole ring.

    (2,6-Dichlorophenyl)thiazole: Contains the thiazole ring but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of the 2,6-dichlorophenyl group, prop-2-en-1-yl group, and thiazole ring, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

61677-08-5

Molecular Formula

C12H10Cl2N2S

Molecular Weight

285.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

InChI

InChI=1S/C12H10Cl2N2S/c1-2-6-16-7-8-17-12(16)15-11-9(13)4-3-5-10(11)14/h2-5,7-8H,1,6H2

InChI Key

GAECVFLSKQLSNT-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CSC1=NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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